molecular formula C15H13BrO4 B1447246 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid CAS No. 214848-02-9

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

Cat. No. B1447246
CAS RN: 214848-02-9
M. Wt: 337.16 g/mol
InChI Key: VWPRCDKRKCGEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. Common methods for synthesizing benzoic acid derivatives involve electrophilic aromatic substitution or through the oxidation of aromatic side chains .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. Benzoic acid derivatives are known to undergo reactions like esterification, amidation, and reduction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Antioxidant Properties

Studies have identified phenyl ether derivatives, closely related to 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid, displaying strong antioxidant activities. For instance, compounds isolated from the fungus Aspergillus carneus showed significant antioxidant potential, comparable to ascorbic acid, suggesting potential applications in combating oxidative stress (Xu et al., 2017).

Synthetic Applications

This compound and its analogs play a crucial role in synthetic chemistry. For example, research on the Suzuki cross-coupling reaction involving sterically hindered aryl boronates with analogs of 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid has been reported, highlighting its importance in creating biaryl structures, which are valuable in various chemical syntheses (Chaumeil, Signorella, & Drian, 2000).

Photodynamic Therapy Applications

Recent studies have focused on the development of new zinc phthalocyanine compounds substituted with benzoic acid derivatives for photodynamic therapy, a treatment method for cancer. These compounds, including those similar to 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid, exhibit high singlet oxygen quantum yields, essential for effective photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Application in Organic Synthesis

Derivatives of benzoic acid, including those similar to 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid, are used in the synthesis of various organic compounds. For instance, the synthesis of amisulpride intermediates from 4-amino-2-hydroxybenzoic acid involves derivatives of benzoic acid, demonstrating their utility in pharmaceutical synthesis (Wang Yu, 2008).

Mechanism of Action

Target of Action

It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol , which is used as a topical drug for medical depigmentation . Therefore, it’s plausible that 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid may also interact with melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes.

Mode of Action

Monobenzone, a structurally similar compound, is known to increase the excretion of melanin from melanocytes . This effect is thought to be responsible for the depigmenting effect of the drug in humans . It’s possible that 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid may have a similar interaction with its targets.

Biochemical Pathways

Monobenzone is known to increase the excretion of melanin from melanocytes , which could disrupt the normal functioning of these cells and the melanin biosynthesis pathway.

Result of Action

If it acts similarly to monobenzone, it may cause destruction of melanocytes and permanent depigmentation .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

properties

IUPAC Name

2-bromo-5-methoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPRCDKRKCGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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